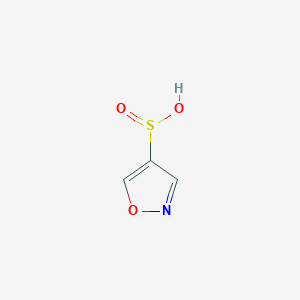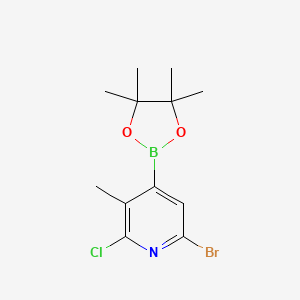
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzyloxy and fluorophenol groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable naphthalene derivative with benzyl alcohol under acidic conditions to form the benzyloxy group.
Introduction of the fluorophenol group: The benzyloxy intermediate is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Final coupling reaction: The fluorinated intermediate is then coupled with a phenol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler naphthalene derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylic aldehydes or carboxylic acids.
Reduction: Formation of naphthalene derivatives without the benzyloxy group.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenol group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the fluorophenol moiety.
4-(Benzyloxy)-2-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a phenol.
4-(Benzyloxy)-2-fluorophenylamine: Contains an amine group instead of a phenol.
Uniqueness
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is unique due to the combination of the benzyloxy and fluorophenol groups within a naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C23H19FO2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-fluoro-4-(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H19FO2/c24-22-14-18(9-12-23(22)25)20-8-4-7-17-13-19(10-11-21(17)20)26-15-16-5-2-1-3-6-16/h1-3,5-6,8-14,25H,4,7,15H2 |
InChI-Schlüssel |
LXXCWJMFXWFJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)C4=CC(=C(C=C4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)







